
(2S,3S)-Fmoc-Mpc(Trt)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2S,3S)-Fmoc-Mpc(Trt)-OH” is a complex organic compound. The “2S,3S” notation indicates that it has two chiral centers, both of which have an S configuration . “Fmoc” is a common protecting group used in peptide synthesis, and “Trt” stands for trityl, another protecting group. “Mpc” could stand for a specific amino acid or other component, but without further information, it’s hard to say .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the protection of certain functional groups (such as with Fmoc or Trt), the formation of bonds between different components, and the creation of the chiral centers specified by the “2S,3S” notation .Wissenschaftliche Forschungsanwendungen
Proteomics Research
(2S,3S)-Fmoc-Mpc(Trt)-OH: is utilized in proteomics research for the synthesis of peptides and proteins. It is particularly valuable for introducing sulfhydryl groups into peptides, which can be used for conjugation to other molecules or as a handle for further chemical modifications .
Asymmetric Synthesis
This compound serves as a chiral building block in asymmetric synthesis. Its stereochemistry is exploited to create optically active molecules, which are essential in the production of certain pharmaceuticals and fine chemicals that require specific enantiomeric forms .
Bioconjugation Techniques
In bioconjugation, (2S,3S)-Fmoc-Mpc(Trt)-OH is used to link biomolecules to various probes or solid supports. This is crucial in developing diagnostic tools, drug delivery systems, and in the immobilization of enzymes or antibodies for analytical applications .
Drug Discovery and Development
The compound’s ability to introduce trityl-protected thiol groups into peptides makes it a valuable tool in drug discovery. It allows for the rapid generation of peptide libraries to screen for potential therapeutic agents .
Material Science
(2S,3S)-Fmoc-Mpc(Trt)-OH: can be used in the design of new materials, especially in the field of nanotechnology. Its incorporation into polymers or surfaces can impart unique properties like enhanced binding to specific molecules or increased stability .
Chemical Biology
In chemical biology, this compound is used to study protein-protein interactions and other biological processes. By modifying peptides with (2S,3S)-Fmoc-Mpc(Trt)-OH , researchers can investigate the role of specific amino acids in these interactions .
Environmental Science
The compound’s ability to bind to various substances makes it useful in environmental science, particularly in the detection and quantification of pollutants. Modified peptides can act as biosensors to detect the presence of harmful substances in the environment .
Biotechnological Production
(2S,3S)-Fmoc-Mpc(Trt)-OH: is involved in the biotechnological production of other compounds. For example, it has been used in the engineering of cofactor regeneration systems to enhance the production of (2S,3S)-2,3-butanediol, a valuable chemical for industrial applications .
Eigenschaften
IUPAC Name |
(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-tritylsulfanylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H33NO4S/c41-37(42)36-24-30(25-40(36)38(43)44-26-35-33-22-12-10-20-31(33)32-21-11-13-23-34(32)35)45-39(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,30,35-36H,24-26H2,(H,41,42)/t30-,36-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBJBMXEGJSHBN-ARPOTICCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)SC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)SC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H33NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-Fmoc-Mpc(Trt)-OH | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

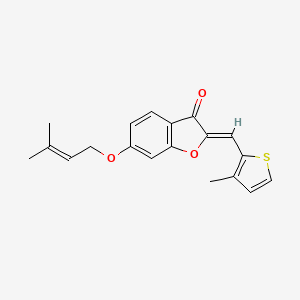
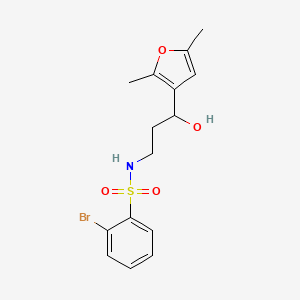


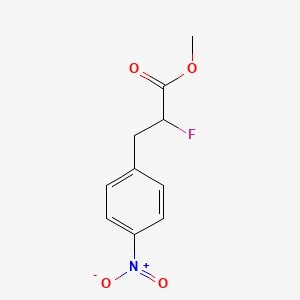
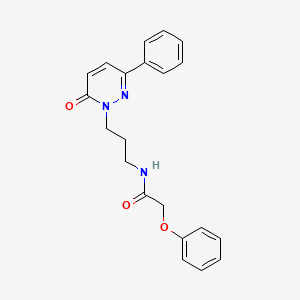
![7-[(2,5-Dimethylphenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2741936.png)
![4-[1-(2-Phenylethylsulfonyl)azetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2741937.png)
![3-[[Dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2741939.png)
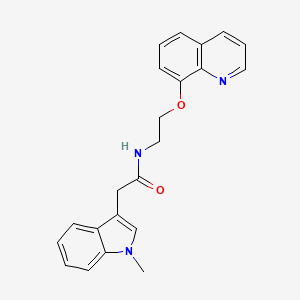

![2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-naphthalen-1-ylacetamide](/img/structure/B2741945.png)
![4-[(1-{[(2-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-methylcyclohexane-1-carboxamide](/img/structure/B2741951.png)
